molecular formula C18H35ClOS B14726539 s-Hexadecyl chloroethanethioate CAS No. 6310-33-4

s-Hexadecyl chloroethanethioate

Cat. No.: B14726539
CAS No.: 6310-33-4
M. Wt: 335.0 g/mol
InChI Key: UOLMCTUHVUSZEC-UHFFFAOYSA-N
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Description

s-Hexadecyl chloroethanethioate (CAS: Not explicitly provided in evidence) is a thioester derivative characterized by a hexadecyl (C₁₆) alkyl chain, a chloro-substituted ethanethioate backbone, and a sulfur-based ester functional group. Thioesters like this compound are critical in organic synthesis, serving as intermediates for surfactants, agrochemicals, and pharmaceuticals due to their reactivity and lipophilic nature.

Properties

CAS No.

6310-33-4

Molecular Formula

C18H35ClOS

Molecular Weight

335.0 g/mol

IUPAC Name

S-hexadecyl 2-chloroethanethioate

InChI

InChI=1S/C18H35ClOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18(20)17-19/h2-17H2,1H3

InChI Key

UOLMCTUHVUSZEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Hexadecyl chloroethanethioate typically involves the reaction of hexadecanol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate hexadecyl chloroacetate, which is then treated with a thiol reagent to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as chloroform or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

s-Hexadecyl chloroethanethioate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohol and thiol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted thioesters depending on the nucleophile used.

Scientific Research Applications

s-Hexadecyl chloroethanethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of s-Hexadecyl chloroethanethioate involves its interaction with biological membranes and proteins. The long hydrophobic hexadecyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the thioester group can undergo hydrolysis, releasing active thiol groups that can interact with and modify protein thiols, affecting their function and activity .

Comparison with Similar Compounds

Physicochemical Properties

Thioesters, esters, and halogenated hydrocarbons exhibit distinct physical and chemical behaviors due to variations in functional groups and molecular structures.

Property s-Hexadecyl Chloroethanethioate Hexyl Acetate (Ester) Ethyl Chloride (Halogenated Hydrocarbon)
Molecular Weight (g/mol) ~330 (estimated) 144.21 64.51
Boiling Point >250°C (estimated, high MW) 171°C 12.3°C
Solubility Low in water; high in organic solvents Slightly soluble in water Miscible with organic solvents; low water solubility
Flash Point >150°C (estimated) 62°C -50°C (flammable)

Key Observations :

  • The long alkyl chain in this compound increases hydrophobicity and boiling point compared to smaller esters like hexyl acetate.
  • Ethyl chloride’s low boiling point and flammability contrast sharply with thioesters, reflecting differences in molecular size and halogenation effects .

Reactivity and Stability

Functional groups dictate reactivity profiles:

Compound Reactivity Notes
This compound High reactivity at the thioester bond (C=S), prone to nucleophilic attack. Chloro group may participate in SN2 reactions.
Hexyl Acetate Ester hydrolysis under acidic/basic conditions; less reactive than thioesters .
Ethyl Chloride Reacts violently with alkali metals (e.g., sodium); decomposes under heat .

Research Findings :

  • Thioesters like this compound are more reactive than esters due to the weaker C-S bond (vs. C-O in esters), facilitating faster hydrolysis or transesterification .
  • Chlorinated compounds (e.g., ethyl chloride) exhibit acute toxicity and environmental persistence, suggesting similar risks for chloro-substituted thioesters .

Toxicity and Environmental Impact

Compound Toxicity Profile
This compound Predicted acute toxicity (oral, dermal) due to chloro and thioester groups; limited biodegradability.
Hexyl Acetate Low acute toxicity (LD₅₀ > 5,000 mg/kg in rats); moderate environmental persistence .
Ethyl Chloride Carcinogenic (Category 1B), flammable, and hazardous to aquatic life .

Regulatory Considerations :

  • Ethyl chloride’s classification under REACH and CLP regulations highlights stringent handling requirements for halogenated compounds, which may extend to this compound .

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